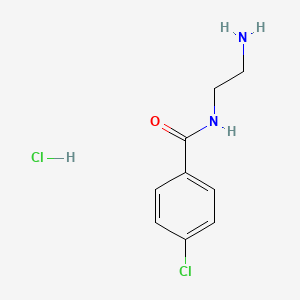

N-(2-aminoethyl)-4-chlorobenzamide

Vue d'ensemble

Description

N-(2-aminoethyl)-4-chlorobenzamide is an organic compound that features a benzamide core substituted with a 4-chloro group and an aminoethyl side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with ethylenediamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-aminoethyl)-4-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding amides or nitriles.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzamides.

Applications De Recherche Scientifique

N-(2-aminoethyl)-4-chlorobenzamide and its derivatives have a variety of applications in scientific research, particularly in the study and treatment of neurological disorders and allergic conditions.

Monoamine Oxidase-B (MAO-B) Inhibitors:

- This compound is used in the development of potent monoamine oxidase-B (MAO-B) inactivators .

- Halo- and nitro-substituted analogs of N-(2-aminoethyl)benzamide have been synthesized and tested as competitive, time-dependent inhibitors of MAO-B .

- Previous studies indicate that this compound, like lazabemide, may be oxidized by MAO-B to create a form that binds to the enzyme .

Dopamine Uptake Inhibition and Neurological Applications:

- This compound hydrochloride, also known as PAEBH, is a selective inhibitor of the dopamine uptake transporter .

- PAEBH inhibits dopamine uptake in rat striatal tissue, suggesting its potential use in treating Parkinson's disease .

- Clinical studies have shown that PAEBH has a beneficial effect on symptoms in patients with chronic schizophrenia . It has also been tested in clinical trials for neurodegenerative disorders like Huntington's disease and multiple sclerosis .

Histamine H4 Receptor (H4R) Antagonists:

- A study investigated the effect of N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide (Compound A), a chemically synthesized H4R antagonist, in a mouse model of allergic asthma .

- The H4 receptor is involved in the chemotaxis of leukocytes and mast cells to inflammation sites, making it a potential drug target for allergy and asthma .

Tyramine Derivative Production:

- N-[2-(p-hydroxyphenyl)ethyl]-p-chlorobenzamide is a tyramine derivative that can be produced using a process involving reactions of tyramine (free base) . Tyramine can be liberated from its salts by adding a suitable reagent .

Other Applications:

Mécanisme D'action

The mechanism of action of N-(2-aminoethyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The aminoethyl side chain allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The chloro group may also contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group, making it useful in materials science.

N-(2-aminoethyl)-glycine: A simpler analog used in peptide nucleic acids.

4-(2-aminoethyl)benzenesulfonamide: Contains a sulfonamide group, used in medicinal chemistry.

Uniqueness

N-(2-aminoethyl)-4-chlorobenzamide is unique due to the presence of both the chloro and aminoethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Activité Biologique

N-(2-aminoethyl)-4-chlorobenzamide (N-(2-AECB)) is a compound that has garnered attention due to its significant biological activity, particularly as an inhibitor of monoamine oxidase B (MAO-B) and the dopamine uptake transporter (DAT). This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is classified as an organohalogen and carbonyl compound, with the molecular formula C9H10ClN3O. Its structure features a chlorobenzamide moiety with an aminoethyl side chain, which contributes to its biological activity. The average molecular weight of this compound is approximately 199.634 g/mol.

Inhibition of Monoamine Oxidase B (MAO-B)

N-(2-AECB) acts as a competitive, time-dependent inhibitor of MAO-B. This enzyme is crucial for the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, N-(2-AECB) can potentially elevate dopamine levels in the brain, making it a candidate for treating neurodegenerative diseases like Parkinson's disease.

- Research Findings : Studies indicate that N-(2-AECB) exhibits reversible inhibition of MAO-B, meaning that its effects can be reversed after dialysis, allowing for potential therapeutic use without permanent alteration of enzyme activity .

Inhibition of Dopamine Uptake Transporter (DAT)

Another significant action of N-(2-AECB) is its ability to inhibit DAT, which is responsible for the reuptake of dopamine from the synaptic cleft back into neurons. This inhibition can lead to increased dopamine availability in the brain, influencing mood and motor function.

- Experimental Evidence : Research involving rat striatal tissue has demonstrated that N-(2-AECB) hydrochloride effectively inhibits dopamine uptake, suggesting its potential utility in treating conditions such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Benzamide | Potent MAO-B inhibitor; DAT inhibitor |

| 4-Chlorobenzamide | Benzamide | Moderate anti-inflammatory properties |

| N-(2-aminoethyl)-3-chlorobenzamide | Benzamide | Selective MAO-B inhibitor |

| N-(2-aminoethyl)-4-fluorobenzamide | Benzamide | Dopamine transporter inhibitor |

| N-(2-aminoethyl)-4-methoxybenzamide | Benzamide | Potential neuroprotective agent |

Case Studies and Research Findings

- Study on MAO-B Inhibition : A study published in PubMed highlighted that various analogues of N-(2-AECB) were synthesized and tested for their inhibitory effects on MAO-B. The results confirmed that these compounds acted as competitive inhibitors with reversible effects upon dialysis .

- Dopamine Uptake Studies : Research conducted on rat models demonstrated that N-(2-AECB) significantly inhibited dopamine uptake in striatal tissues. This finding supports its potential role in modifying dopaminergic signaling pathways relevant to psychiatric disorders.

- Therapeutic Implications : The ability of N-(2-AECB) to elevate dopamine levels through both MAO-B inhibition and DAT blockade positions it as a promising candidate for further investigation in therapies targeting mood disorders and neurodegenerative conditions.

Propriétés

IUPAC Name |

N-(2-aminoethyl)-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHKMGLJGLKLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101007432 | |

| Record name | N-(2-Aminoethyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87235-61-8 | |

| Record name | Ro 16-6491 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087235618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.